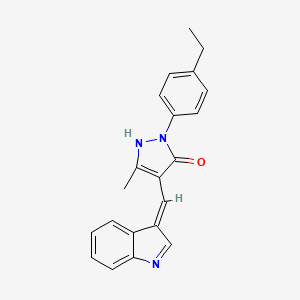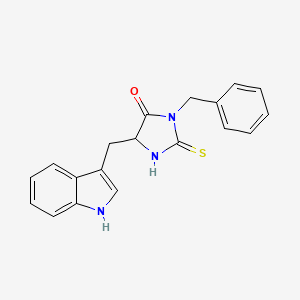![molecular formula C19H12BrN5 B3893348 5-amino-3-[2-(3-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3893348.png)
5-amino-3-[2-(3-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
The compound “5-amino-3-[2-(3-bromophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile” is a complex organic molecule that contains several functional groups. It belongs to the class of pyrazoles, which are aromatic organic compounds with a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms . Pyrazoles exhibit a wide range of biological activities such as anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are often used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions, including wearing personal protective equipment and ensuring adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
5-amino-3-[(Z)-2-(3-bromophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN5/c20-15-6-4-5-13(10-15)9-14(11-21)18-17(12-22)19(23)25(24-18)16-7-2-1-3-8-16/h1-10H,23H2/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTYHLLNHREVSD-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC(=CC=C3)Br)C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC(=CC=C3)Br)/C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-phenyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B3893275.png)
![4-bromo-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B3893290.png)
![2-(3-chlorophenyl)-4-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3893295.png)
![N-cyclohexyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3893300.png)
![3-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3893309.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B3893315.png)
![4-(4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3893319.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B3893323.png)
![N-[4-(butyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B3893334.png)
![butyl 4-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3893340.png)
![{2-[(diethylamino)sulfonyl]ethyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B3893345.png)
![3-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B3893366.png)